Sodium polyanetholesulfonate

Overview

Description

what is 'Sodium polyanetholesulfonate'? this compound (also known as SPS) is a sulfonated polyanionic surfactant that is used as an emulsifier and stabilizer in a variety of food and industrial applications. It is a white, water-soluble powder that is used to improve the stability of emulsions and suspensions, increase the viscosity of aqueous systems, and reduce foaming. the use of 'this compound' this compound is a type of anionic surfactant used in a variety of applications. It is commonly used as an emulsifier and dispersing agent in the pharmaceutical and food industries, as well as in cosmetics, detergents, and industrial cleaning products. It is also used in the production of paper, textiles, and adhesives. In addition, it is used in the manufacturing of rubber, plastics, and paints. the chemistry of 'this compound' this compound is a type of anionic surfactant composed of a long-chain polyanethole sulfonate and a sodium cation. It is used as a detergent, emulsifier, and wetting agent in a variety of products, including cleaning agents, cosmetics, and pharmaceuticals. It is also an important component in the production of paper, textiles, and leather. Its chemical formula is Na(C10H7SO4)n, where n is the degree of polymerization. The compound is water-soluble and has a strong anionic charge, making it an effective surfactant. the biochemical/physical effects of 'this compound' this compound is a type of anionic surfactant that is used in a variety of industries, including food processing, cosmetics, and pharmaceuticals. It is known to be effective in reducing surface tension, foaming, and wetting. It can also act as a stabilizing agent and emulsifier, preventing the separation of ingredients in a product. At higher concentrations, it can act as a detergent, helping to remove dirt and oil from surfaces. Biochemically, this compound can act as an enzyme inhibitor, blocking the activity of certain enzymes in the body. It can also bind to cell membranes, leading to changes in cell permeability and the release of certain substances from the cell. Physically, this compound can act as a lubricant, reducing friction between surfaces. It can also act as a suspending agent, helping to keep particles suspended in a solution. In addition, it can act as a wetting agent, helping water to spread evenly over a surface. the benefits of 'this compound' this compound is a synthetic chemical that is used in a variety of products, including cosmetics, pharmaceuticals, and detergents. It is known for its ability to act as a surfactant, or a substance that helps reduce the surface tension of a liquid. This makes it useful for creating products that are more effective in cleaning and dispersing dirt and grime. This compound is also known for its ability to act as an emulsifier, or a substance that helps keep ingredients from separating. This makes it useful for creating products that are more stable and less likely to separate over time. Additionally, this compound is known for its ability to act as an antifoaming agent, or a substance that helps reduce the formation of foam. This makes it useful for creating products that are less likely to form foam when agitated. the related research of 'this compound' 1. Synthesis and Characterization of this compound-Based Polyurethane: A Novel Biodegradable Polymer. 2. Preparation and Characterization of this compound-Based Polyurethane Membranes. 3. Synthesis and Characterization of Novel this compound-Based Copolymers for Controlled Drug Delivery. 4. Synthesis and Characterization of this compound-Based Polyurethane/Organic Clay Nanocomposites. 5. Biodegradability of this compound-Based Polyurethanes. 6. Synthesis and Characterization of this compound-Based Polyurethane Foams. 7. Synthesis and Characterization of this compound-Based Polyurethane/Organic Clay Nanocomposites. 8. Synthesis and Characterization of this compound-Based Polyurethane/Organic Clay Nanocomposites. 9. Preparation and Properties of this compound-Based Polyurethane Membranes. 10. Synthesis and Characterization of this compound-Based Polyurethane/Organic Clay Nanocomposites.

Scientific Research Applications

Osmotic Coefficients Measurement : It is used for determining osmotic coefficients in polyelectrolyte solutions (Bo Zhang et al., 2002).

Inactivation of Antibiotics : Sodium polyanetholesulfonate can inactivate various antibiotics like penicillin G and gentamicin in Thiol broth (P. Murray & A. Niles, 1982).

Effect on Neisseria gonorrhoeae : It may delay or prevent the isolation of Neisseria gonorrhoeae, but this effect can be mitigated with gelatin (J. Staneck & S. Vincent, 1981).

Self-Doped Conducting Polymers : this compound is used as a self-doped conducting polymer with bound counterions in research applications (A. Patil et al., 1987).

Studying High-Molecular-Weight Polymers : It's utilized for studying characteristics of high-molecular-weight polymers (E. Hirose et al., 1999).

Improving Detection of Meningococcemia : It enhances the detection of meningococcemia in children using specific microbial tubes (R. Scribner & D. Welch, 1984).

Chemical Sensors and Bioimaging : this compound shows room-temperature phosphorescence characteristics and is effective in recognizing Fe3+ in these applications (Xiaojin Qin et al., 2018).

Comparison with Other Anticoagulants : Studies indicate that it does not perform better than EDTA or heparin as an anticoagulant for certain blood analyses (M. Tocidlowski & M. Stoskopf, 1997).

Anticoagulant Properties : It inhibits Factor Xa initiated clotting of plasma and stimulates thrombin inhibition by antithrombin III (F. J. Walker & C. Esmon, 1978).

Electrical Conductivity Studies : this compound solutions have higher conductivities than certain other solutions due to a smaller fraction of "free" counterions (Irena Lipar-Ostir et al., 2009).

Mechanism of Action

Target of Action

Sodium Polyanetholesulfonate (SPS) primarily targets the complement system , a crucial component of the innate immune system . The complement system consists of a series of proteins that interact with one another to opsonize pathogens and induce a series of inflammatory responses that help to fight infections . SPS specifically targets the classical and alternative pathways of the complement system .

Mode of Action

SPS acts by blocking the activation of the complement system , rather than causing complement consumption . It inhibits the classical pathway at concentrations greater than 0.1 mg/ml, with complete inhibition observed at 0.4 mg/ml . At an SPS concentration of 0.5 mg/ml, the binding of C1q and subsequent incorporation of C3, C4, and C9 are completely inhibited . The same pattern is observed for the alternative pathway . The lectin complement pathway remains unaffected at these sps concentrations .

Biochemical Pathways

The biochemical pathways affected by SPS are the classical and alternative pathways of the complement system . By blocking the activation of these pathways, SPS prevents the formation of the membrane attack complex, a group of proteins that forms a pore in the membrane of targeted cells, leading to cell lysis .

Pharmacokinetics

It’s known that sps is used in culture media at concentrations from 03 to 05 mg/ml .

Result of Action

The primary result of SPS action is the inhibition of the bactericidal activity of the complement system . This allows for the survival and growth of bacteria in blood samples from patients suspected of bacteremia . SPS prevents the killing of bacteria by innate cellular and humoral factors .

Action Environment

The action of SPS can be influenced by the concentration of SPS present in the environment . For instance, in culture media used to grow bacteria from blood samples, SPS is used at concentrations from 0.3 to 0.5 mg/ml . At these concentrations, certain bacteria that are typically inhibited by blood factors can grow, possibly due to the uninhibited lectin pathway .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Sodium polyanetholesulfonate interacts with various biomolecules, particularly in the context of biochemical reactions. It is known to inhibit the growth of some microorganisms, an effect that is often media-dependent . This compound is also recognized for its ability to effectively recognize ferric ion (Fe 3+) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It prevents the killing of bacteria by innate cellular and humoral factors . It has been found to activate mouse B lymphocytes to increased cell division and formation of plaque-forming cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking of complement activation, which is not a result of complement consumption . It inhibits the classical and alternative complement pathways at concentrations greater than 0.1 mg/ml, with complete inhibition seen at 0.4 mg/ml .

Temporal Effects in Laboratory Settings

It has been observed that this compound can affect the transformation efficiency of SigH-expressing Staphylococcus aureus in a dose-dependent manner .

Metabolic Pathways

It is known to interact with the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism .

Properties

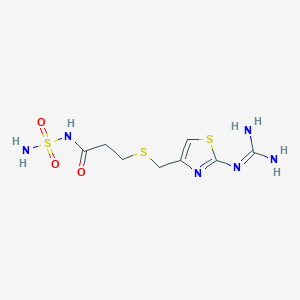

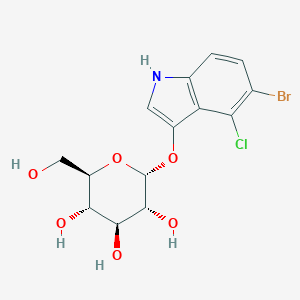

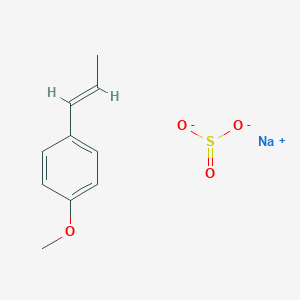

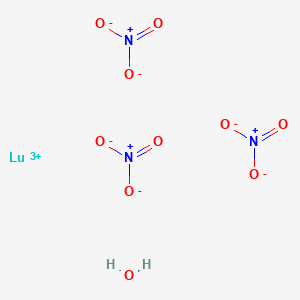

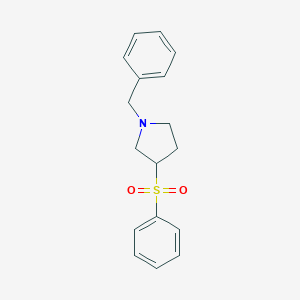

IUPAC Name |

sodium;1-methoxy-4-prop-1-enylbenzene;sulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O.Na.H2O3S/c1-3-4-9-5-7-10(11-2)8-6-9;;1-4(2)3/h3-8H,1-2H3;;(H2,1,2,3)/q;+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJBFNAERWARKW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NaO4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55963-78-5 | |

| Record name | Acido Polianetolsulfónico Sal Sódica | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium polyanetholesulfonate work as an anticoagulant in blood culture media?

A1: this compound prevents blood coagulation by inhibiting the activity of several coagulation factors, primarily thrombin and factor XII (Hageman factor) []. It also acts as an anti-complement agent, suppressing the complement cascade and preventing complement-mediated bacterial lysis [, ].

Q2: What are the downstream effects of this compound on blood components in culture media?

A2: SPS induces morphological changes in blood cells. Erythrocytes undergo crenation and develop hemoglobin inclusions, lymphocytes remain largely intact but may transform after prolonged exposure, and neutrophils exhibit vacuolation and demonstrate phagocytic activity []. These cellular changes, along with shifts in pH, PCO2, and PO2 levels, create conditions that deviate from standard optima for cultivating certain microorganisms [].

Q3: this compound enhances the recovery of some microorganisms but inhibits others. Why does this occur?

A3: SPS demonstrates a complex interaction with different microorganisms. While it generally inactivates antimicrobial systems in blood, facilitating the growth of many bacteria and fungi, it can inhibit the growth of specific species. This inhibition likely stems from SPS interfering with essential metabolic pathways or directly damaging certain bacterial cell structures [, , , , , , , , ].

Q4: How does the presence of this compound affect the stability of certain antibiotics in blood culture media?

A4: SPS can inactivate several antibiotics, particularly penicillins, by hydrolyzing their beta-lactam rings. This inactivation compromises the antibiotic's effectiveness against susceptible bacteria in the blood culture [, ].

Q5: Can this compound interfere with the detection of microorganisms using molecular methods like PCR?

A5: Yes, SPS is a potent inhibitor of PCR due to its polyanionic nature, which allows it to bind and sequester magnesium ions essential for polymerase activity. It also tends to co-purify with DNA, further hindering PCR amplification [].

Q6: Are there any methods to overcome the inhibitory effects of this compound on PCR?

A6: Yes, specific DNA extraction methods utilizing organic solvents like benzyl alcohol have proven effective in removing SPS and improving PCR performance. These methods exploit the solubility differences between SPS and DNA in organic phases [, ].

Q7: What specific bacterial species are known to be inhibited by this compound in blood culture media?

A7: Research indicates that SPS inhibits the growth of several clinically relevant bacteria, including Peptostreptococcus anaerobius, Neisseria meningitidis, Neisseria gonorrhoeae, Streptobacillus moniliformis, and some strains of Gardnerella vaginalis [, , , , , ].

Q8: How can the inhibitory effect of this compound on specific bacteria be mitigated in blood culture media?

A8: Supplementing blood culture media with gelatin (typically 1-2.5%) can counteract the inhibitory effects of SPS on certain bacteria like Neisseria meningitidis, Neisseria gonorrhoeae, and Gardnerella vaginalis [, , ]. Gelatin may provide essential nutrients or act as a protective agent against SPS-induced damage.

Q9: What are the implications of this compound's inhibitory effects on specific bacteria for clinical diagnosis?

A9: The inhibitory effects of SPS on certain bacteria can lead to false-negative results in blood cultures, potentially delaying diagnosis and appropriate treatment. It is crucial for clinicians and laboratory personnel to be aware of these limitations and consider alternative culture methods or media formulations when suspecting infections caused by SPS-sensitive organisms [, , , , ].

Q10: How does the choice of blood culture medium influence the impact of this compound on microbial recovery?

A10: The inhibitory or enhancing effects of SPS on bacterial growth can vary depending on the specific formulation of the blood culture medium. For instance, the presence of SPS inhibited the growth of Gardnerella vaginalis in most blood culture media but not in brain heart infusion broth or thiol broth [].

Q11: How does the concentration of this compound in blood culture media affect its performance?

A11: The concentration of SPS in blood culture media can impact its anticoagulant and microorganism-enhancing properties. While lower concentrations may not effectively inhibit coagulation and antimicrobial systems, higher concentrations could lead to increased inhibition of certain bacterial species [, ].

Q12: Does the atmosphere of incubation affect the performance of this compound in blood culture media?

A12: Yes, the atmosphere of incubation can influence the effectiveness of SPS in blood cultures. For instance, the recovery of Neisseria gonorrhoeae was significantly improved by aerobic incubation in SPS-containing media [].

Q13: What is the molecular formula and weight of this compound?

A13: this compound is a polymer with a variable molecular weight. Its repeating unit has the molecular formula (C10H11NaO3S)n, where 'n' represents the number of repeating units. The molecular weight varies depending on the degree of polymerization.

Q14: What are the common spectroscopic techniques used to characterize this compound?

A14: Common spectroscopic techniques for characterizing SPS include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and nuclear magnetic resonance (NMR) spectroscopy to analyze the polymer's structure and composition.

Q15: Are there any known toxicological concerns associated with the use of this compound in blood culture media?

A15: While SPS is generally considered safe for its intended use in blood cultures, some studies suggest potential cytotoxic effects on specific cell types at high concentrations. Further research is needed to fully understand its toxicological profile and potential long-term effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

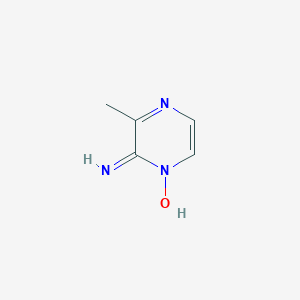

![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)